1-Benzylpyrrolidine-2-carboxylic acid
Overview
Description
1-Benzylpyrrolidine-2-carboxylic acid is a compound with the molecular formula C12H15NO2 . It’s also known by other names such as 1-Benzylproline and 1-n-benzyl-proline . The compound has a molecular weight of 205.25 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)
. The Canonical SMILES is C1CC(N(C1)CC2=CC=CC=C2)C(=O)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.25 g/mol . It has a computed XLogP3-AA value of -0.4, indicating its solubility in water and lipids . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 205.110278721 g/mol . The topological polar surface area is 40.5 Ų .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity : The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives was achieved through microwave-assisted methods, yielding high-quality compounds. One derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed significant antimicrobial activity, highlighting its potential in antimicrobial research (Sreekanth & Jha, 2020).
Molecular Modeling and Biology of mGluR6 Ligands : The synthesis and study of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) revealed its selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This indicates its utility as a pharmacological research tool (Tueckmantel et al., 1997).
Metabolism Studies : Research on the metabolism of 1-benzylpyrrolidine led to the characterization of various cyano adducts. This study helps in understanding the metabolic pathways and potential toxicological implications of similar compounds (Ho & Castagnoli, 1980).
Chemiluminescence in HPLC : 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine were used as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection. This has implications for sensitive analytical methods in chemical research (Morita & Konishi, 2002).
X-ray Structural Analysis of Schiff Base Complexes : A study involving the Ni(II) complex of Schiff bases derived from 1-benzylpyrrolidine-2-carboxamide provided insights into the conformation and electronic properties of these compounds, which could have implications in materials science and coordination chemistry (Langer et al., 2007).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
1-Benzylpyrrolidine-2-carboxylic acid is a derivative of proline . .
Mode of Action
As a proline derivative, it may interact with biological systems in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives, including proline and its derivatives, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a proline derivative, it may have similar effects to other amino acids and their derivatives .
Properties
IUPAC Name |
1-benzylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNROFTAJEGCDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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